molecular formula C11H10BrIN2 B1384714 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 2358751-38-7

4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1384714
CAS No.: 2358751-38-7
M. Wt: 377.02 g/mol
InChI Key: LPLISZQJPYJMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a strategically functionalized heteroaromatic building block of significant interest in medicinal chemistry, particularly for the synthesis of targeted protein kinase inhibitors. Its core structure is based on the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, which is a privileged pharmacophore known for its ability to mimic the adenine moiety of ATP and bind competitively in the catalytic cleft of kinases [https://www.taimolecule.com/]. The presence of two distinct halogen substituents, bromine and iodine, at the 4- and 3-positions respectively, allows for sequential and site-selective cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, enabling the rapid diversification of the scaffold to explore structure-activity relationships (SAR) [https://www.taimolecule.com/]. The 1-cyclopropylmethyl group is a common structural motif employed to modulate physicochemical properties and selectivity profiles of drug candidates. This compound is specifically recognized as a critical intermediate in the development of novel, potent inhibitors targeting the FMS-like tyrosine kinase 3 (FLT3), a key oncogenic driver in acute myeloid leukemia (AML) [https://pubmed.ncbi.nlm.nih.gov/38471048/]. Research utilizing this building block is focused on creating next-generation therapeutics for hematological malignancies by disrupting aberrant signaling pathways that promote cancer cell proliferation and survival.

Properties

IUPAC Name

4-bromo-1-(cyclopropylmethyl)-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrIN2/c12-8-3-4-14-11-10(8)9(13)6-15(11)5-7-1-2-7/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLISZQJPYJMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C3=C(C=CN=C32)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Strategy

The preparation typically follows these key steps:

  • Synthesis of the Pyrrolo[2,3-b]pyridine Core
    Starting from substituted pyridine derivatives, cyclization reactions form the fused bicyclic heterocycle. This can be achieved via intramolecular cyclization or condensation reactions involving amino-pyridine and appropriate precursors.

  • Selective Bromination at the 4-Position
    Electrophilic bromination is performed using reagents like NBS or bromine under controlled conditions to selectively introduce bromine at the 4-position of the pyrrolo[2,3-b]pyridine ring.

  • N-Alkylation with Cyclopropylmethyl Halide
    The nitrogen atom at position 1 is alkylated using cyclopropylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).

  • Iodination at the 3-Position
    The 3-position is iodinated using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions to avoid over-iodination or side reactions.

  • Purification and Characterization
    The final compound is purified by chromatography (e.g., silica gel column chromatography) and characterized by NMR, mass spectrometry, and elemental analysis to confirm the substitution pattern.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Core Formation Cyclization of substituted aminopyridine Pyrrolo[2,3-b]pyridine scaffold
2 Bromination NBS, solvent (e.g., DMF), 0–25 °C 4-Bromo-pyrrolo[2,3-b]pyridine
3 N-Alkylation Cyclopropylmethyl bromide, K2CO3, DMF, reflux 1-Cyclopropylmethyl-4-bromo derivative
4 Iodination NIS or ICl, mild conditions 3-Iodo-1-cyclopropylmethyl-4-bromo-pyrrolo[2,3-b]pyridine
5 Purification Silica gel chromatography Pure target compound

Detailed Research Findings and Notes

  • Halogenation Selectivity : The 4-position bromination precedes iodination at the 3-position due to electronic and steric factors favoring electrophilic substitution at the 4-position first.

  • N-Alkylation Efficiency : Alkylation at N1 is facilitated by the relatively acidic NH proton and the nucleophilicity of the nitrogen. Cyclopropylmethyl halides provide good yields under mild basic conditions without affecting the halogen substituents.

  • One-Pot Procedures : Some advanced synthetic routes combine N-alkylation and iodination in a one-pot sequence to improve efficiency and reduce purification steps.

  • Protecting Groups : In some cases, protecting groups such as p-toluenesulfonyl (tosyl) on the nitrogen are used to direct substitution and improve regioselectivity, later removed under basic conditions.

  • Cross-Coupling Potential : The presence of bromine and iodine in the molecule allows further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), enabling synthesis of analogues for SAR studies.

Summary Table of Key Preparation Parameters

Parameter Details
Core scaffold synthesis Cyclization of aminopyridine derivatives
Bromination reagent N-Bromosuccinimide (NBS) or Br2
Bromination position 4-position on pyrrolo[2,3-b]pyridine
N-Alkylation reagent Cyclopropylmethyl bromide or chloride
Base for N-alkylation Potassium carbonate (K2CO3), sodium hydride
Iodination reagent N-Iodosuccinimide (NIS) or iodine monochloride
Iodination position 3-position on pyrrolo[2,3-b]pyridine
Solvents DMF, DMSO, or other polar aprotic solvents
Purification Silica gel chromatography

Chemical Reactions Analysis

4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and halide exchange reagents.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove halogens. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are often employed in these reactions.

Scientific Research Applications

4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a lead compound in drug discovery.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, potentially inhibiting their activity. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Substituent Variation at the N-1 Position

The N-1 substituent significantly impacts physicochemical properties and synthetic utility. Key analogs include:

Compound Name N-1 Substituent Molecular Weight Key Characteristics Reference
4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Cyclopropylmethyl 377.03 Enhanced steric bulk; potential conformational rigidity due to cyclopropane ring
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine Isobutyl 379.05 Increased lipophilicity; less steric hindrance compared to cyclopropylmethyl
4-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine Trifluoroethyl 393.01 Electron-withdrawing CF₃ group improves metabolic stability
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) Methyl 211.06 Simplified structure; lower molecular weight for improved solubility

Key Findings :

  • Trifluoroethyl groups improve metabolic resistance due to fluorine’s electronegativity, whereas isobutyl increases lipophilicity .

Halogen Substituent Diversity

Halogen positioning (Br, I) and reactivity differ across analogs:

Compound Name Halogen Positions Key Reactivity Reference
This compound Br (C4), I (C3) Iodine at C3 facilitates cross-coupling (e.g., Sonogashira, Suzuki)
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) Br (C5), ethynyl (C3) Ethynyl group enables π-π stacking; bromine serves as a leaving group
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (23) Br (C5), NO₂ (C3) Nitro group reducible to NH₂ for further functionalization (e.g., amide formation)
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine Br (C3), I (C5) Dual halogens enable sequential functionalization at C3 and C5

Key Findings :

  • Iodine at C3 in the target compound offers superior reactivity in metal-catalyzed couplings compared to bromine .
  • Nitro groups (e.g., in 23) allow reduction to amines, enabling diversification into amides or ureas .

Core Heterocycle Comparison: Pyrrolo[2,3-b]pyridine vs. Thieno[2,3-b]pyridine

Thieno[2,3-b]pyridines, sulfur-containing analogs, exhibit distinct properties:

Property Pyrrolo[2,3-b]pyridine Core Thieno[2,3-b]pyridine Core Reference
Aromatic System Nitrogen-rich; basic pyrrole ring Sulfur-containing; increased lipophilicity
Synthetic Utility Halogens (Br, I) enable cross-coupling Requires α-halo carbonyls for cyclization
Biological Activity Kinase inhibition (e.g., in 8a) Anticancer, antimicrobial

Key Findings :

  • Thieno[2,3-b]pyridines are bioisosteres with improved metabolic stability but require distinct synthetic routes .
  • Pyrrolo[2,3-b]pyridines are more amenable to halogen-mediated functionalization .

Reactivity in Cross-Coupling Reactions

The target compound’s iodine and bromine substituents enable diverse transformations:

Reaction Type Example Compound Outcome Reference
Suzuki Coupling 5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) Aryl boronic acids couple at C5
Sonogashira Coupling 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) Ethynyl introduction at C3
Hydrogenation 3-Nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine → 3-Amino derivative (7a) Nitro reduction to amine for amide formation

Key Findings :

  • The 3-iodo substituent in the target compound is more reactive than bromine in cross-couplings .
  • Nitro groups in analogs like 6c–6g are versatile handles for post-functionalization .

Biological Activity

4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by the presence of bromine and iodine atoms, positions it as a significant candidate in medicinal chemistry and drug discovery. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 4-bromo-1-(cyclopropylmethyl)-3-iodopyrrolo[2,3-b]pyridine
  • Molecular Formula : C11H10BrIN2
  • Molecular Weight : 377.02 g/mol
  • CAS Number : 2358751-38-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen atoms in its structure enhance its binding affinity, potentially leading to the inhibition of various cellular pathways involved in proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. The unique structural features of this compound may contribute to its potential efficacy against cancer by targeting specific oncogenic pathways.

Antimycobacterial Activity

Pyrrolopyridine derivatives have been evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. Compounds exhibiting structural similarities have shown significant activity, suggesting that this compound could be explored further for its potential use in tuberculosis treatment.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Studies on related pyrrolopyridine derivatives indicate their utility in treating neurodegenerative diseases by enhancing synaptic plasticity and reducing neuroinflammation.

Case Studies and Research Findings

A review of literature highlights various studies focusing on the biological activities of pyrrolopyridine derivatives:

StudyFindingsImplications
Deraeve et al. (2021)Synthesized several pyrrolopyridine derivatives with varying biological activitiesIdentified structural features that enhance antimycobacterial activity
Kalai et al. (2020)Evaluated cytotoxicity against ovarian and breast cancer cell linesSuggested potential for developing new anticancer agents
Research on neuroprotective effectsDemonstrated modulation of neurotransmitter systemsIndicated possible applications in neurodegenerative disease therapies

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A general approach includes:

  • N1-Alkylation : Reacting 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with cyclopropanemethyl halides (e.g., bromide) under basic conditions (e.g., KOH) using tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst .
  • Purification : Silica gel chromatography with heptane/ethyl acetate gradients is commonly employed to isolate intermediates and final products .
  • Key intermediates : For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 159487-13-5) serves as a starting material for subsequent cross-coupling reactions .

Q. How is the regioselectivity of halogenation achieved at the 3- and 4-positions of the pyrrolo[2,3-b]pyridine scaffold?

Regioselective halogenation is controlled by:

  • Electrophilic substitution : The electron-rich C3 position of pyrrolo[2,3-b]pyridine favors iodination or bromination under mild conditions (e.g., N-bromosuccinamide in DMF at 20°C) .
  • Steric effects : Bulky substituents (e.g., cyclopropylmethyl at N1) direct halogenation to the less hindered C4 position .
  • Validation : 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} are critical for confirming regiochemistry, with distinct aromatic proton signals at δ 8.3–8.4 ppm for C3/C4 substituents .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} : Aromatic protons (e.g., C5-H at δ 8.39 ppm) and cyclopropylmethyl protons (δ 1.2–1.5 ppm) confirm substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight and halogen isotope patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} and 127I^{127}\text{I}) .
  • X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying cyclopropane ring geometry and halogen positioning .

Advanced Research Questions

Q. How do steric and electronic effects influence cross-coupling reactions in derivatives of this compound?

  • Sonogashira coupling : The C3-iodo group undergoes selective coupling with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis. Steric hindrance from the cyclopropylmethyl group at N1 reduces reactivity at C5-bromo, enabling sequential functionalization .
  • Suzuki-Miyaura coupling : The C5-bromo site reacts selectively with arylboronic acids in the presence of Pd(PPh3_3)4_4, while the C3-iodo group remains inert under these conditions .

Q. What methodological approaches are used to evaluate kinase inhibitory activity of this compound?

  • Enzyme assays : IC50_{50} values are determined using recombinant kinases (e.g., FGFR1 or CDK1) with ATP-competitive binding assays .
  • Cellular assays : Antiproliferative activity is tested in cancer cell lines (e.g., mesothelioma), with synergy studies combining the compound with paclitaxel to assess apoptotic enhancement via caspase-3 activation .
  • Molecular docking : The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binding motif, forming hydrogen bonds with kinase active sites (e.g., FGFR1’s D641 and G485 residues) .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure determination?

  • Data collection : High-resolution synchrotron data (≤1.0 Å) improves electron density maps for disordered regions (e.g., cyclopropane rings) .
  • Refinement strategies : SHELXL’s TWIN and BASF commands are used to model twinned crystals, while restraints on anisotropic displacement parameters (ADPs) stabilize refinement .
  • Validation tools : PLATON’s ADDSYM checks for missed symmetry, and Rint_{\text{int}} values <5% ensure data quality .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

  • Cyclopropane substitution : The cyclopropylmethyl group at N1 improves metabolic stability by reducing oxidative degradation in the liver .
  • Halogen replacement : Replacing iodine at C3 with alkynyl or nitrile groups enhances solubility while maintaining kinase affinity .
  • Prodrug strategies : Esterification of carboxylic acid derivatives (e.g., methyl esters) increases oral bioavailability .

Data Contradictions and Resolutions

Q. Discrepancies in reported yields for N1-alkylation reactions: How can reproducibility be ensured?

  • Catalyst optimization : Tetrabutylammonium hydrogen sulfate (0.15 mmol) increases reaction efficiency compared to earlier methods, achieving >99% yield for N1-cyclopropylmethylation .
  • Solvent effects : Replacing THF with DMF reduces side reactions (e.g., dehalogenation), as noted in comparative studies .

Q. Conflicting biological activity data across studies: How are these resolved?

  • Cell line specificity : Antitumor activity varies between mesothelioma (IC50_{50} <10 nM) and breast cancer models due to differences in kinase expression profiles (e.g., survivin levels) .
  • Assay conditions : Standardizing ATP concentrations (e.g., 10 μM) in kinase assays minimizes variability between labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.